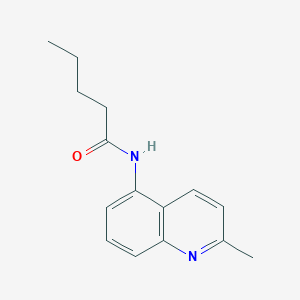
N-(2-methylquinolin-5-yl)pentanamide
Übersicht
Beschreibung
N-(2-methylquinolin-5-yl)pentanamide is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinoline derivatives are widely recognized for their roles in various therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory treatments . The compound this compound, in particular, has garnered interest due to its potential pharmacological properties and its structural uniqueness, which may offer advantages over other quinoline derivatives.
Vorbereitungsmethoden
The synthesis of N-(2-methylquinolin-5-yl)pentanamide typically involves the reaction of 2-methylquinoline with pentanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Analyse Chemischer Reaktionen
N-(2-methylquinolin-5-yl)pentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the specific reagents used.
Wissenschaftliche Forschungsanwendungen
N-(2-methylquinolin-5-yl)pentanamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex quinoline derivatives with potential therapeutic applications.
Biology: The compound is studied for its interactions with biological targets, such as enzymes and receptors, which may lead to the development of new drugs.
Medicine: Research focuses on its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry: It is used in the development of dyes, catalysts, and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(2-methylquinolin-5-yl)pentanamide involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit specific enzymes involved in cancer cell proliferation or modulate receptor activity to produce anti-inflammatory effects. The pathways involved often include the inhibition of key signaling molecules or the induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
N-(2-methylquinolin-5-yl)pentanamide can be compared with other quinoline derivatives such as:
Chloroquine: An antimalarial drug with a different substitution pattern on the quinoline ring.
Camptothecin: An anticancer agent with a quinoline-based structure but different functional groups.
Quinoline N-oxides: Compounds with an oxidized nitrogen atom in the quinoline ring, showing different biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the pentanamide group, which may confer distinct pharmacological properties and advantages in certain therapeutic applications.
Eigenschaften
IUPAC Name |
N-(2-methylquinolin-5-yl)pentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-3-4-8-15(18)17-14-7-5-6-13-12(14)10-9-11(2)16-13/h5-7,9-10H,3-4,8H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIWFCZHDIIXBLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=CC2=C1C=CC(=N2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


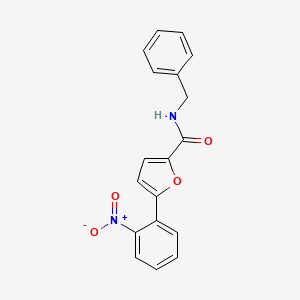
![N-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methyl]-1-(4-methoxyphenyl)methanamine;hydrochloride](/img/structure/B4401516.png)
![4-cyano-2-fluoro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B4401523.png)
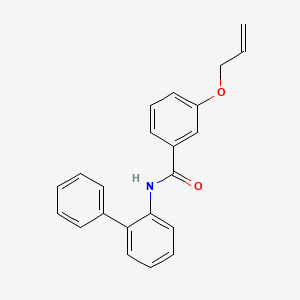
![4-[2-(2-Butoxyphenoxy)ethyl]morpholine;hydrochloride](/img/structure/B4401534.png)
![3,5-dimethoxy-N-[4-(3-oxo-3-pyrrolidin-1-ylpropyl)phenyl]benzamide](/img/structure/B4401541.png)
![N-(2-ethylphenyl)-2-[2-(trifluoromethyl)phenoxy]acetamide](/img/structure/B4401542.png)
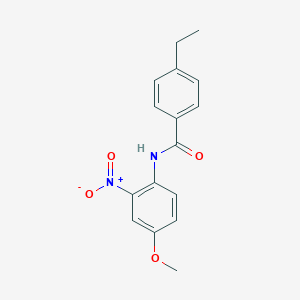
![3-{[(3-chloro-4-fluorophenyl)amino]carbonyl}phenyl acetate](/img/structure/B4401567.png)
![[3-[(2-Methoxyphenyl)methylcarbamoyl]phenyl] acetate](/img/structure/B4401570.png)
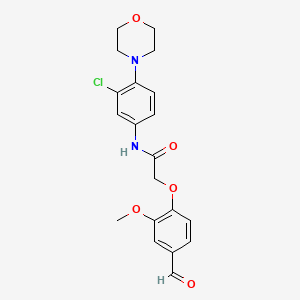
![4-[2-[2-(2-Bromo-4-chloro-6-methylphenoxy)ethoxy]ethyl]morpholine;hydrochloride](/img/structure/B4401599.png)
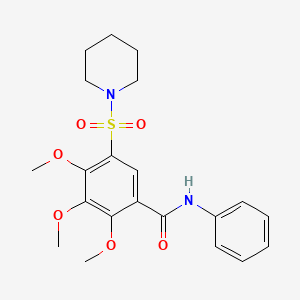
![N-{4-[(2,4-dimethoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B4401614.png)
